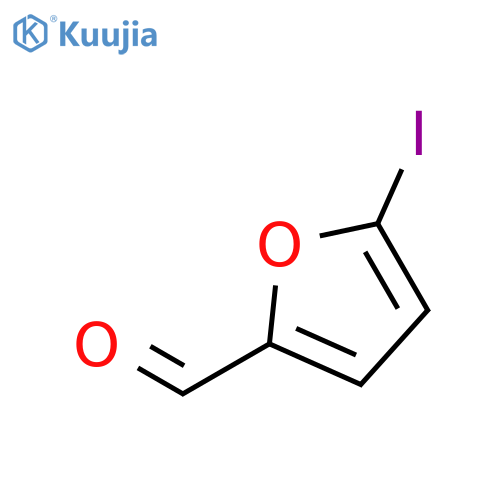

Cas no 2689-65-8 (5-iodofuran-2-carbaldehyde)

5-iodofuran-2-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 5-Iodofuran-2-carbaldehyde

- 5-Iodo-2-furaldehyde

- 5-Iodofuran-2-carboxaldehyde~5-Iodofurfural

- 5-IODO-2-FURANCARBOXALDEHYDE

- 5-Iodo-2-furaldehdye

- 5-iodo-furan-2-carbaldehyde

- 5-iodofuran-2-carboxaldehyde

- 5-Iodofurfural

- 5-Jod-furfural

- F0848-0343

- 2-Furancarboxaldehyde, 5-iodo-

- 5-Iodofuraldehyde

- 5-Iodofurancarboxaldehyde

- C5H3IO2

- 5-iodanylfuran-2-carbaldehyde

- SBB039297

- STK946312

- BBL023215

- VZ30395

- 5-Iodo-2-furaldehyde, 97%

- PS-6030

- AKOS000103818

- A818667

- 2689-65-8

- MFCD00159503

- AC-25747

- W-200266

- SB61059

- DTXSID60351202

- CHEMBL4473041

- F12254

- I0696

- FT-0620508

- GEO-01597

- Z57313911

- SCHEMBL5369363

- EN300-41081

- CS-0116744

- DB-000401

- 5-iodofuran-2-carbaldehyde

-

- MDL: MFCD00159503

- インチ: 1S/C5H3IO2/c6-5-2-1-4(3-7)8-5/h1-3H

- InChIKey: QPGPCPKDVSPJAY-UHFFFAOYSA-N

- ほほえんだ: IC1=C([H])C([H])=C(C([H])=O)O1

- BRN: 108406

計算された属性

- せいみつぶんしりょう: 221.91800

- どういたいしつりょう: 221.918

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 94.4

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 1

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 30.2

じっけんとくせい

- 色と性状: イエローソリッド

- 密度みつど: 2.094

- ゆうかいてん: 126.0 to 130.0 deg-C

- ふってん: 274.5 °C at 760 mmHg

- フラッシュポイント: 119.8 °C

- 屈折率: 1.64

- PSA: 30.21000

- LogP: 1.69670

- ようかいせい: 使用できません

- かんど: Air & Light Sensitive

5-iodofuran-2-carbaldehyde セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36/37-S37/39

-

危険物標識:

- 危険レベル:IRRITANT

- リスク用語:R36/37/38

- セキュリティ用語:S26;S37/39

- ちょぞうじょうけん:冷蔵(+4°C)

5-iodofuran-2-carbaldehyde 税関データ

- 税関コード:2932190090

- 税関データ:

中国税関コード:

2932190090概要:

2932190090他の構造的に不縮合なフラン環化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2932190090構造中に未溶融フラン環を含む他の化合物(水素化の有無にかかわらず)付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:20.0%

5-iodofuran-2-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0848-0343-15mg |

5-iodofuran-2-carbaldehyde |

2689-65-8 | 90%+ | 15mg |

$89.0 | 2023-11-21 | |

| Life Chemicals | F0848-0343-10mg |

5-iodofuran-2-carbaldehyde |

2689-65-8 | 90%+ | 10mg |

$79.0 | 2023-11-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1187384-5g |

5-Iodo-2-furaldehyde |

2689-65-8 | 98% | 5g |

¥386 | 2023-04-14 | |

| Enamine | EN300-41081-10.0g |

5-iodofuran-2-carbaldehyde |

2689-65-8 | 95% | 10g |

$50.0 | 2023-04-29 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1187384-10g |

5-Iodo-2-furaldehyde |

2689-65-8 | 98% | 10g |

¥728 | 2023-04-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1187384-100g |

5-Iodo-2-furaldehyde |

2689-65-8 | 98% | 100g |

¥5921 | 2023-04-14 | |

| TRC | I737075-50mg |

5-Iodo-2-furaldehyde |

2689-65-8 | 50mg |

$ 50.00 | 2022-06-04 | ||

| Chemenu | CM195702-100g |

5-Iodo-2-furaldehyde |

2689-65-8 | 97% | 100g |

$427 | 2021-08-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | I0696-1g |

5-iodofuran-2-carbaldehyde |

2689-65-8 | 98.0%(GC) | 1g |

¥350.0 | 2022-06-10 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I43210-1g |

5-Iodo-2-furaldehyde |

2689-65-8 | 98% | 1g |

¥392.0 | 2022-04-27 |

5-iodofuran-2-carbaldehyde 関連文献

-

Ko-Hua Yu,Hsin-Yi Hung RSC Adv. 2022 12 251

-

2. Photochemical coupling between halogenoheterocyclic and heterocyclic derivativesAgnese D'Agostini,Maurizio D'Auria J. Chem. Soc. Perkin Trans. 1 1994 1245

-

Gianluigi Albano,Angela Punzi,Maria Annunziata M. Capozzi,Gianluca M. Farinola Green Chem. 2022 24 1809

-

4. Photochemical synthesis of phenyl-2-thienyl derivativesRoberto Antonioletti,Maurizio D'Auria,Franco D'Onofrio,Giovanni Piancatelli,Arrigo Scettri J. Chem. Soc. Perkin Trans. 1 1986 1755

-

Chen Qian,Jingheng Wu,Liangnian Ji,Hui Chao Dalton Trans. 2016 45 10546

-

6. Esters of furan-, thiophen-, and N-methylpyrrole-2-carboxylic acids. Bromination of methyl furan-2-carboxylate, furan-2-carbaldehyde, and thiophen-2-carbaldehyde in the presence of aluminium chlorideDerek J. Chadwick,John Chambers,G. Denis Meakins,Roger L. Snowden J. Chem. Soc. Perkin Trans. 1 1973 1766

-

Yong Liu,Shuya Xing,Jing Zhang,Wen Liu,Yuenian Xu,Yan Zhang,Kefang Yang,Lei Yang,Kezhi Jiang,Xinxin Shao Org. Chem. Front. 2022 9 1375

-

Sehoon Kim,Tymish Y. Ohulchanskyy,Alexander Baev,Paras N. Prasad J. Mater. Chem. 2009 19 3181

5-iodofuran-2-carbaldehydeに関する追加情報

5-Iodofuran-2-Carbaldehyde (CAS No. 2689-65-8): A Versatile Compound in Modern Chemical and Pharmaceutical Research

5-Iodofuran-2-carbaldehyde (CAS No. 2689-65-8) is a highly versatile compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its iodine-substituted furan ring and aldehyde functional group, making it an attractive starting material for the synthesis of a wide range of bioactive molecules and advanced materials.

The chemical structure of 5-iodofuran-2-carbaldehyde consists of a five-membered furan ring with an iodine atom at the 5-position and an aldehyde group at the 2-position. The presence of the iodine atom provides a handle for further functionalization through various chemical reactions, such as cross-coupling reactions, which are essential in the synthesis of complex organic molecules. The aldehyde group, on the other hand, can participate in a variety of reactions, including condensation, reduction, and oxidation processes.

In the realm of organic synthesis, 5-iodofuran-2-carbaldehyde has been extensively used as a building block for the preparation of natural products and pharmaceuticals. For instance, recent studies have demonstrated its utility in the synthesis of antiviral agents, anticancer drugs, and anti-inflammatory compounds. One notable example is its use in the synthesis of furan-based antiviral agents, which have shown promising activity against various viral infections, including HIV and hepatitis C virus (HCV).

The versatility of 5-iodofuran-2-carbaldehyde extends beyond its use as a synthetic intermediate. In medicinal chemistry, this compound has been explored for its potential therapeutic applications. Research has shown that derivatives of 5-iodofuran-2-carbaldehyde exhibit significant biological activities, such as antitumor and antimicrobial properties. For example, a study published in the Journal of Medicinal Chemistry reported that certain derivatives of 5-iodofuran-2-carbaldehyde demonstrated potent cytotoxicity against human cancer cell lines, suggesting their potential as lead compounds for the development of new anticancer drugs.

In addition to its applications in drug discovery, 5-iodofuran-2-carbaldehyde has also found use in materials science. The unique electronic properties of the furan ring and the reactivity of the iodine atom make it an attractive candidate for the synthesis of functional materials with specific properties. For instance, researchers have utilized 5-iodofuran-2-carbaldehyde to synthesize conductive polymers and photovoltaic materials. These materials have potential applications in electronic devices and renewable energy technologies.

The synthetic accessibility of 5-iodofuran-2-carbaldehyde has also contributed to its widespread use in academic and industrial research. Various synthetic routes have been developed to prepare this compound efficiently and cost-effectively. One common method involves the reaction of 5-bromofurfural with potassium iodide in a suitable solvent. This method provides high yields and good purity, making it suitable for large-scale production.

In conclusion, 5-iodofuran-2-carbaldehyde (CAS No. 2689-65-8) is a highly versatile compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique chemical structure and reactivity make it an invaluable tool for researchers working on the development of new drugs and advanced materials. As research in these fields continues to advance, it is likely that new applications for 5-iodofuran-2-carbaldehyde will be discovered, further cementing its importance in modern chemical and pharmaceutical research.

2689-65-8 (5-iodofuran-2-carbaldehyde) 関連製品

- 1172267-97-8(N-{3-methyl-1-4-(thiophen-2-yl)-1,3-thiazol-2-yl-1H-pyrazol-5-yl}-2-(2-methylphenoxy)acetamide)

- 1447960-47-5(3-Bromo-8-methylquinolin-2-amine)

- 946233-27-8(N-(2H-1,3-benzodioxol-5-yl)-N'-{1-(propan-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 1433280-60-4(Methyl 4-amino-3-chloro-5-(trifluoromethoxy)benzoate)

- 1249300-32-0((5-fluoro-2-methoxyphenyl)-thiophen-2-ylmethanol)

- 1261996-14-8([1,1'-Biphenyl]-4-ol, 2',4'-dichloro-3-methyl-)

- 1260385-58-7(4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine)

- 1323966-13-7(3-(4-Chloro-2-fluoro-3-methoxyphenyl)propionic acid)

- 1217849-53-0((2R)-2-amino-3-(2,4-dinitrophenyl)propanoic acid)

- 16717-25-2(6-BROMO-1-METHYLQUINOLIN-2(1H)-ONE)